molecular formula C14H9FO5 B6375036 5-(3,5-Dicarboxyphenyl)-3-fluorophenol CAS No. 1261947-97-0

5-(3,5-Dicarboxyphenyl)-3-fluorophenol

Cat. No.: B6375036
CAS No.: 1261947-97-0
M. Wt: 276.22 g/mol
InChI Key: YBORRHMRKMGEEB-UHFFFAOYSA-N
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Description

5-(3,5-Dicarboxyphenyl)-3-fluorophenol is an organic compound characterized by the presence of a fluorine atom and carboxylic acid groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dicarboxyphenyl)-3-fluorophenol typically involves the reaction of 3-fluorophenol with a suitable carboxylating agent under controlled conditions. One common method is the direct carboxylation of 3-fluorophenol using carbon dioxide in the presence of a catalyst. This reaction can be carried out under high pressure and temperature to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and the use of advanced catalysts to enhance the yield and purity of the compound. The specific conditions and reagents used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dicarboxyphenyl)-3-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

5-(3,5-Dicarboxyphenyl)-3-fluorophenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of advanced materials, such as polymers and metal-organic frameworks (MOFs).

Mechanism of Action

The mechanism by which 5-(3,5-Dicarboxyphenyl)-3-fluorophenol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the fluorine atom and carboxylic acid groups can affect the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dicarboxyphenylboronic Acid: Similar in structure but contains a boronic acid group instead of a fluorine atom.

    3,5-Dicarboxyphenylamine: Contains an amine group instead of a fluorine atom.

    3,5-Dicarboxyphenylmethanol: Contains a hydroxyl group instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in 5-(3,5-Dicarboxyphenyl)-3-fluorophenol imparts unique chemical properties, such as increased stability and reactivity, compared to its analogs. This makes it particularly valuable in applications requiring specific interactions with biological targets or enhanced material properties.

Properties

IUPAC Name

5-(3-fluoro-5-hydroxyphenyl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO5/c15-11-4-8(5-12(16)6-11)7-1-9(13(17)18)3-10(2-7)14(19)20/h1-6,16H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBORRHMRKMGEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684533
Record name 3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261947-97-0
Record name 3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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